Hexaammineruthenium triiodide
Description
Hexaammineruthenium triiodide, with the chemical formula $[Ru(NH3)6]I3$, is a coordination complex consisting of a ruthenium (III) center surrounded by six ammonia ligands and three iodide counterions. This compound is notable for its strong positive charge and redox activity, making it a valuable mediator in electrochemical applications such as biosensors and catalytic systems . The octahedral geometry of the $[Ru(NH3)_6]^{3+}$ core stabilizes the complex, while the iodide ions contribute to its solubility and ionic conductivity.
Properties
CAS No. |
16446-62-1 |
|---|---|
Molecular Formula |
H18I3N6Ru |
Molecular Weight |
583.96653 |
IUPAC Name |
azane;ruthenium(3+);iodide |
InChI |
InChI=1S/HI.H3N.Ru/h1H;1H3;/q;;+3/p-1 |
SMILES |
N.[Ru+3].[I-] |
Synonyms |
hexaammineruthenium triiodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Electrochemical Mediators
Hexaammineruthenium triiodide is often compared to other redox mediators due to its charge and electron-transfer efficiency. Key competitors include:
Key Findings :
- Charge Effects : The strong positive charge of this compound enhances its interaction with negatively charged biomolecules, unlike negatively charged ferricyanide, which favors cationic interfaces .
- Redox Potential: this compound and mPMS share similar redox potentials, but the inorganic nature of the former provides greater stability in aqueous media compared to organic mPMS .
Triiodide-Containing Compounds
Triiodide ($I_3^-$) ions appear in diverse materials, enabling comparisons based on structural and functional roles:
Structural Insights :
- Coordination Flexibility : Actinide triiodides exhibit variable coordination (e.g., 8-coordinate $ThI3$ vs. 6-coordinate $\beta$-$AmI3$), contrasting with the fixed octahedral geometry of $[Ru(NH3)6]^{3+}$ .
- Triiodide Networks : In organic metals like $\alpha$-(BEDT-TTF)$2I3$, triiodide ions form dynamic networks that influence conductivity, a property absent in this compound .
Functional Contrasts :
Charge Transfer and Bonding Interactions
This compound’s charge-transfer properties differ from other iodide-rich systems:
- Halogen Bonding: In lead triiodide perovskites, iodine participates in non-covalent interactions critical for crystal stability, while iodide in $[Ru(NH3)6]I_3$ acts solely as a counterion .
- Intermolecular Interactions: Organic triiodide salts (e.g., $\alpha$-(BEDT-TTF)$2I3$) exhibit charge-density waves and dimerization, absent in the inorganic $[Ru(NH3)6]I_3$ .
Q & A
Q. What experimental methods are recommended for synthesizing hexaammineruthenium triiodide with high purity?
Synthesis involves reacting ruthenium salts with ammonia and iodine under controlled stoichiometric conditions. Stabilization requires ammonia-rich environments to prevent decomposition, as seen in analogous triiodide systems . Key steps include:
- Ammonia coordination : Use excess aqueous ammonia to form the hexaammine complex.
- Iodide incorporation : Gradual addition of iodine to avoid overoxidation, monitored via pH and redox potential.
- Crystallization : Slow evaporation in inert atmospheres to yield crystals suitable for structural analysis (e.g., single-crystal XRD) .
Q. How can thermal stability be assessed for this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example:
- TGA : Measure mass loss under controlled heating (e.g., 5°C/min in N₂), focusing on ammonia and iodine release.
- DSC : Identify endothermic/exothermic events linked to decomposition or phase transitions. Comparative studies with nitrogen triiodide suggest that ammonia coordination enhances stability, but iodine dissociation occurs above 100°C .
Q. What analytical techniques validate the composition of this compound?
- Elemental analysis : Combustion analysis for C, H, N; iodometric titration for iodine content (see triiodide titration protocols in ).
- Spectroscopy : UV-Vis (λ ~290 nm for triiodide absorption bands) and IR (NH₃ stretching modes at ~3300 cm⁻¹) .
- X-ray diffraction : Compare lattice parameters (e.g., bond angles and lengths) with crystallographic databases .
Advanced Research Questions
Q. How do pressure and temperature variations affect the electronic properties of this compound?
Q. What computational models predict the redox behavior of this compound in aqueous solutions?
Density functional theory (DFT) and molecular dynamics (MD) simulations are used to:
- Model redox potentials : Compare Ru³⁺/Ru²⁺ transitions with experimental cyclic voltammetry.
- Simulate ligand exchange : Ammonia dissociation kinetics in acidic media. Studies on cobaltocenium analogs highlight the importance of solvent effects in stability predictions .
Q. How can spectroscopic contradictions (e.g., UV-Vis vs. Raman) in triiodide characterization be resolved?
Methodological cross-validation is essential:
- Raman spectroscopy : Identify I₃⁻ symmetric stretching (~110 cm⁻¹) to confirm triiodide presence, even if UV-Vis signals overlap with other iodides .
- X-ray absorption spectroscopy (XAS) : Resolve oxidation states of ruthenium and iodine ligands. Contradictions often arise from solvent interactions (e.g., water vs. organic media), requiring controlled humidity during experiments .
Data Analysis and Reproducibility
Q. What statistical criteria ensure reproducibility in triiodide concentration measurements?
Q. How should researchers address discrepancies in reported crystallographic data for this compound?
- Database cross-referencing : Compare CIF files from the Cambridge Structural Database (CSD) and IUCr repositories .
- Rietveld refinement : Account for preferred orientation and thermal motion artifacts in powder XRD data . Discrepancies in bond angles (e.g., I-I-I ~175° vs. 180°) may arise from counterion effects or measurement resolution .
Ethical and Methodological Best Practices
Q. What protocols ensure safe handling of this compound given its potential hazards?
Q. How can mixed-methods approaches enhance research on this compound?
Combine quantitative measurements (e.g., XRD, titration) with qualitative observations (e.g., crystal morphology under microscopy). Example framework:
- Quantitative question : "How does ammonia concentration affect crystallinity?" (assessed via XRD peak sharpness).
- Qualitative question : "What mechanistic insights explain crystallization variability?" (explored via MD simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
